molecular formula C10H9ClF2O B13088525 4-(4-Chloro-2,6-difluorophenyl)butan-2-one

4-(4-Chloro-2,6-difluorophenyl)butan-2-one

Cat. No.: B13088525
M. Wt: 218.63 g/mol
InChI Key: LBOOSJMPRCPJFS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,6-difluorophenyl)butan-2-one is an organic compound with the molecular formula C10H9ClF2O and a molecular weight of 218.63 g/mol . This compound is characterized by the presence of a butan-2-one side chain attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one typically involves the reaction of 4-chloro-2,6-difluorobenzene with butan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,6-difluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,6-difluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
  • 4-(2,6-difluorophenyl)butan-2-one
  • 1-(4-chlorophenyl)ethanol

Uniqueness

4-(4-Chloro-2,6-difluorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of molecular interactions and chemical synthesis.

Properties

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

4-(4-chloro-2,6-difluorophenyl)butan-2-one

InChI

InChI=1S/C10H9ClF2O/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-5H,2-3H2,1H3

InChI Key

LBOOSJMPRCPJFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1F)Cl)F

Origin of Product

United States

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